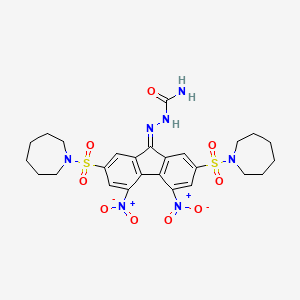
2-(2,7-bis(azepan-1-ylsulfonyl)-4,5-dinitro-9H-fluoren-9-ylidene)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,7-bis(azepan-1-ylsulfonyl)-4,5-dinitro-9H-fluoren-9-ylidene)hydrazinecarboxamide is a useful research compound. Its molecular formula is C26H31N7O9S2 and its molecular weight is 649.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,7-bis(azepan-1-ylsulfonyl)-4,5-dinitro-9H-fluoren-9-ylidene)hydrazinecarboxamide (CAS Number: 331275-62-8) is a complex organic molecule with potential biological activities, particularly in antimicrobial and anticancer domains. Its intricate structure incorporates multiple functional groups that may contribute to its bioactivity. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H31N7O9S2, with a molecular weight of approximately 649.69 g/mol. The structure features a fluorenylidene moiety, which is known for its diverse pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H31N7O9S2 |
| Molecular Weight | 649.69 g/mol |
| IUPAC Name | This compound |
| CAS Number | 331275-62-8 |
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related study synthesized fluorenyl-hydrazine derivatives and evaluated their activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were generally higher than 256 μg/mL; however, some derivatives showed promising activity against Gram-positive strains .
Mechanism of Action : The antimicrobial action is hypothesized to involve inhibition of key bacterial enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria . Inhibition of this enzyme disrupts the growth and replication of bacterial cells.
Anticancer Activity
The anticancer potential of This compound has also been explored. Research indicates that compounds with similar structures can induce cytotoxic effects on various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). These effects are often compared to established chemotherapeutic agents like Taxol .
Research Findings :
- Cytotoxicity Assays : Compounds derived from fluorenes have demonstrated significant cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy.
- Molecular Docking Studies : These studies have shown favorable binding interactions with targets involved in cell proliferation pathways, enhancing the understanding of their mechanism at the molecular level .
Study 1: Synthesis and Evaluation of Fluorenyl-Hydrazine Derivatives
In a recent publication, researchers synthesized various fluorenyl-hydrazine derivatives and evaluated their antimicrobial properties against multidrug-resistant strains. The findings highlighted several compounds with notable activity against Gram-positive bacteria:
| Compound Name | MIC (μg/mL) | Activity Against |
|---|---|---|
| Fluorenyl-hydrazine derivative A | <256 | Staphylococcus aureus |
| Fluorenyl-hydrazine derivative B | <256 | Enterococcus faecalis |
Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of fluorenes combined with thiazolidinone and azetidinone moieties. The results indicated that specific derivatives exhibited enhanced cytotoxicity compared to standard treatments:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazolidinone derivative A | A549 | 15 |
| Azetidinone derivative B | MDA-MB-231 | 20 |
Propiedades
IUPAC Name |
[[2,7-bis(azepan-1-ylsulfonyl)-4,5-dinitrofluoren-9-ylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O9S2/c27-26(34)29-28-25-19-13-17(43(39,40)30-9-5-1-2-6-10-30)15-21(32(35)36)23(19)24-20(25)14-18(16-22(24)33(37)38)44(41,42)31-11-7-3-4-8-12-31/h13-16H,1-12H2,(H3,27,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFZOWMSFEZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=NNC(=O)N)C=C(C=C4[N+](=O)[O-])S(=O)(=O)N5CCCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














